Methyl 6-benzyl-2-(isoxazole-5-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Isoxazole is a five-membered heterocyclic moiety commonly found in many commercially available drugs . It’s significant in the field of drug discovery, and there’s always a need to develop new eco-friendly synthetic strategies .
Molecular Structure Analysis
Isoxazoles is a doubly unsaturated 5-membered ring having one oxygen atom at position 1 and a nitrogen at position 3 separated by a carbon in-between .Chemical Reactions Analysis
The substitution pattern in isoxazole derivatives plays a pivotal role in delineating the biological activities .Physical And Chemical Properties Analysis
Isoxazoles is a stable liquid at room temperature with a boiling point of 69 °C .Scientific Research Applications
Synthesis of Complex Heterocycles
Research has demonstrated the synthesis of novel pyrido[3′,2′:4,5]thieno[3,2‐d]pyrimidines, pyrido[3″,2″:4′,5′]thieno[3′,2′:4,5]pyrimido[l,6‐a]benzimidazoles, and related systems starting from ethyl 4-aryl-3-cyano-6-methyl-2-thioxo-1,2-dihydropyridine-5-carbonylates. These compounds have been explored for their potential in creating fused polyheterocyclic systems, indicating a broad applicability in medicinal chemistry and drug design (Bakhite et al., 2005).
Advanced Intermediates for Heterocyclic Synthesis
Another study focused on the reaction of secondary 3-aminothieno[2,3-b]pyridine-2-carboxamides with ortho-formylbenzoic acid, leading to angular and linear isoindole diones. This work emphasizes the utility of such compounds as intermediates for the synthesis of structurally complex molecules, potentially useful in developing novel pharmacophores (Vasilin et al., 2015).
Biological Activity and Compound Synthesis
Research into the synthesis and antimicrobial activity of 3-amino-5-methyl-2-(alkylthio)-4-oxo-N-aryl-3,4-dihydrothieno(2,3-d)pyrimidine-6-carboxamides reveals the potential biological applications of these compounds. Their notable activity against strains such as Proteus vulgaris and Pseudomonas aeruginosa suggests their relevance in addressing microbial resistance issues (Kolisnyk et al., 2015).
Chemical Transformations and New Molecules
Additionally, the reaction of ethyl 6-amino-5-cyano-4-aryl-2-methyl-4H-pyran-3-carboxylates with various nucleophilic reagents led to the formation of multiple heterocyclic derivatives. These transformations underscore the versatility of such compounds in synthesizing diverse chemical entities with potential applications in drug development and other areas of chemical research (Harb et al., 1989).
Future Directions
In the field of drug discovery, it’s always imperative to develop new eco-friendly synthetic strategies for isoxazole synthesis . The development of robust synthetic methods for the generation of a diverse collection of heterocyclic molecules is highly desirable to accelerate the drug discovery programme .
properties
IUPAC Name |
methyl 6-benzyl-2-(1,2-oxazole-5-carbonylamino)-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O4S.ClH/c1-26-20(25)17-14-8-10-23(11-13-5-3-2-4-6-13)12-16(14)28-19(17)22-18(24)15-7-9-21-27-15;/h2-7,9H,8,10-12H2,1H3,(H,22,24);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVZPOLZKYGILSR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(SC2=C1CCN(C2)CC3=CC=CC=C3)NC(=O)C4=CC=NO4.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 6-benzyl-2-(isoxazole-5-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.